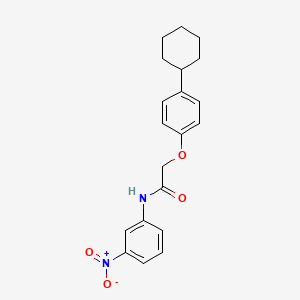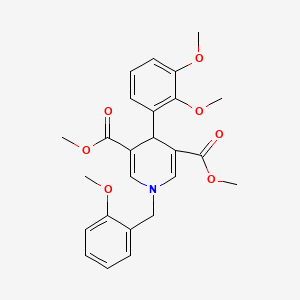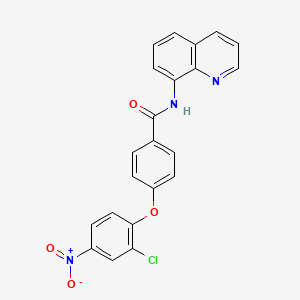
2-(4-cyclohexylphenoxy)-N-(3-nitrophenyl)acetamide
Übersicht
Beschreibung
2-(4-cyclohexylphenoxy)-N-(3-nitrophenyl)acetamide, also known as GW 501516, is a synthetic chemical compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicine, sports, and agriculture.
Wirkmechanismus
2-(4-cyclohexylphenoxy)-N-(3-nitrophenyl)acetamide 501516 exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression involved in various physiological processes, including lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. Activation of PPARδ by this compound 501516 leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function and energy production.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have various biochemical and physiological effects in different studies. In animal studies, this compound 501516 has been shown to increase endurance, reduce body weight and fat mass, improve insulin sensitivity, and reduce inflammation. In human studies, this compound 501516 has been shown to improve lipid profile, increase insulin sensitivity, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-cyclohexylphenoxy)-N-(3-nitrophenyl)acetamide 501516 has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its potential toxicity, limited solubility, and high cost.
Zukünftige Richtungen
2-(4-cyclohexylphenoxy)-N-(3-nitrophenyl)acetamide 501516 has shown promising results in various fields, and further studies are needed to explore its potential applications. Some future directions for this compound 501516 research include:
1. Further studies to explore its potential application in the treatment of metabolic disorders, cardiovascular diseases, and cancer.
2. Development of safer and more effective analogs of this compound 501516 with fewer side effects and higher selectivity.
3. Studies to explore its potential application in improving animal growth and meat quality.
4. Studies to explore its potential application as a tool for understanding the role of PPARδ in various physiological processes.
Conclusion:
In conclusion, this compound 501516 is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. It has been extensively studied for its potential application in medicine, sports, and agriculture. Its mechanism of action involves activation of PPARδ, leading to improved metabolic function and energy production. This compound 501516 has several advantages for lab experiments, but also has some limitations. Further studies are needed to explore its potential applications and develop safer and more effective analogs.
Wissenschaftliche Forschungsanwendungen
2-(4-cyclohexylphenoxy)-N-(3-nitrophenyl)acetamide 501516 has been extensively studied for its potential application in various fields. In medicine, this compound has shown promising results in the treatment of metabolic disorders, including obesity, diabetes, and dyslipidemia. It has also been studied for its potential application in the treatment of cardiovascular diseases and cancer.
In sports, this compound 501516 has gained attention as a potential performance-enhancing drug due to its ability to increase endurance and stimulate fat burning. However, its use in sports is prohibited by the World Anti-Doping Agency (WADA) due to its potential health risks and unfair competitive advantages.
In agriculture, this compound 501516 has been studied for its potential application in improving animal growth and meat quality. It has been shown to increase muscle mass and reduce fat deposition in animals, leading to improved meat quality.
Eigenschaften
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-20(21-17-7-4-8-18(13-17)22(24)25)14-26-19-11-9-16(10-12-19)15-5-2-1-3-6-15/h4,7-13,15H,1-3,5-6,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUTVVGNPYFYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-dichloro-N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3547143.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B3547148.png)
![N-[({4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B3547157.png)

![N-[4-(acetylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B3547176.png)
![methyl 4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B3547182.png)
![N-(4-fluorophenyl)-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B3547198.png)
![N-(2-chlorophenyl)-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547210.png)

![N-[3-(1-pyrrolidinyl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B3547232.png)

![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B3547251.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B3547253.png)